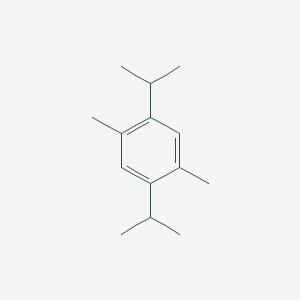
2,5-Diisopropyl-p-xylene
Vue d'ensemble
Description
2,5-Diisopropyl-p-xylene is a chemical compound with the linear formula C14H22 . It has a molecular weight of 190.331 . It is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2,5-Diisopropyl-p-xylene is represented by the linear formula C14H22 . The compound has a molecular weight of 190.331 .Applications De Recherche Scientifique
Renewable p-Xylene Production : A study by Cho et al. (2017) reported an efficient method for producing renewable p-xylene from biomass feedstocks using P-containing zeolite Beta as a catalyst, achieving a high yield of 97% (Cho et al., 2017).
Reaction Network Elucidation : Do et al. (2013) explored the reaction of 2,5-dimethylfuran and ethylene to produce p-xylene, identifying byproducts and proposing a detailed reaction network. This helps in identifying more selective catalysts and reaction conditions (Do et al., 2013).
Selective Alkylation for p-Xylene Production : Kaeding et al. (1981) achieved over 90% selectivity for p-xylene in the xylene product by modifying ZSM-5-class zeolite catalysts, suggesting mechanisms for selective production (Kaeding et al., 1981).
Cycloaddition for p-Xylene Synthesis : Williams et al. (2012) investigated a renewable route to p-xylene from dimethylfuran and ethylene with zeolite catalysts, achieving 75% selectivity using H–Y zeolite (Williams et al., 2012).
Computational Study of p-Xylene Synthesis : Li et al. (2014) conducted a computational study on the synthesis of p-xylene from ethylene and 2,5-dimethylfuran, providing insights into the reaction mechanisms and suggesting strategies to improve selectivity (Li et al., 2014).
Friedel-Crafts Benzoylation of p-Xylene : Yadav et al. (2003) investigated the benzoylation of p-xylene with clay supported catalysts, suggesting improvements in the reaction process and catalyst reusability (Yadav et al., 2003).
Synergistic Effect in p-Xylene Production : Mahmoud (2018) studied the effect of acidity and extraframework position in faujasite zeolite on p-xylene selectivity, reporting high selectivity with NaX zeolite (Mahmoud, 2018).
Framework Flexibility in Selective Sorption : Mukherjee et al. (2014) reported on a novel Zn(II)-based dynamic coordination framework showing selective adsorption of p-xylene over other isomers (Mukherjee et al., 2014).
Propriétés
IUPAC Name |
1,4-dimethyl-2,5-di(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22/c1-9(2)13-7-12(6)14(10(3)4)8-11(13)5/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEBPYJMHLBHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146042 | |
| Record name | 2,5-Diisopropyl-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diisopropyl-p-xylene | |
CAS RN |
10375-96-9 | |
| Record name | 2,5-Diisopropyl-p-xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010375969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-dimethylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Diisopropyl-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIISOPROPYL-P-XYLENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






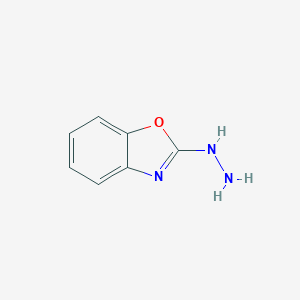
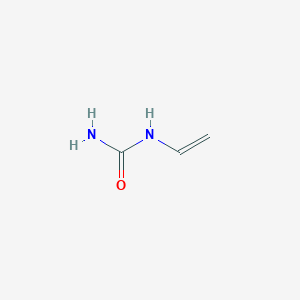

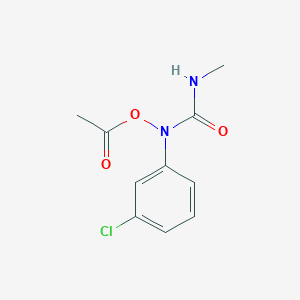
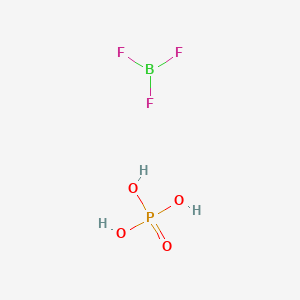

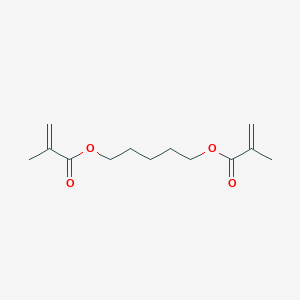
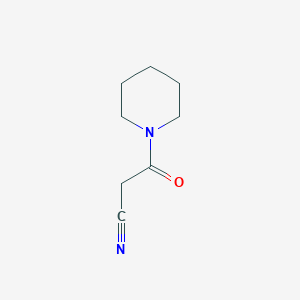
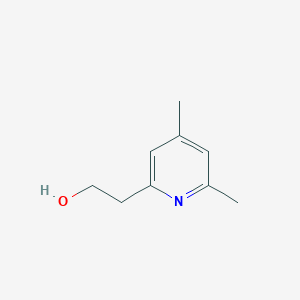

![Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene](/img/structure/B85086.png)